molecular formula C10H11NO B063209 (3-Aminophenyl)(cyclopropyl)methanone CAS No. 162174-75-6

(3-Aminophenyl)(cyclopropyl)methanone

Cat. No. B063209
M. Wt: 161.2 g/mol
InChI Key: PPFDHHLTYPCZQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

(3-Aminophenyl)(cyclopropyl)methanone is synthesized through various methods. One common approach involves the reaction of aryl alcohols with haloalkyl precursors in the presence of base, leading to high-yield formation of phenyl cyclopropyl methanones (Dwivedi et al., 2005). Another method utilizes cyclopropanation reactions, where diazo compounds are generated in situ and react with precursor molecules to yield cyclopropane amino acids and derivatives (Adams et al., 2003).

Molecular Structure Analysis

The molecular structure of (3-Aminophenyl)(cyclopropyl)methanone can be elucidated through techniques such as X-ray crystallography, as demonstrated by the structural analysis of related compounds. Such studies help in understanding the spatial arrangement and bonding within the molecule, influencing its reactivity and properties.

Chemical Reactions and Properties

This compound is involved in various chemical reactions, contributing to its application in synthesizing anti-tubercular and antimalarial agents. The cyclopropanation reaction is a key step in its synthesis, which allows for further functionalization and the generation of structurally diverse compounds (Ajay et al., 2010).

Physical Properties Analysis

The physical properties of (3-Aminophenyl)(cyclopropyl)methanone, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are crucial for understanding its behavior in different environments and for its application in various chemical processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and safety measures required when handling and storing this compound. Studies on similar methanone derivatives reveal insights into their reactivity and stability under different conditions (Grover et al., 2004).

Scientific Research Applications

  • Synthesis of Ciproxifan, a Histamine H3-Receptor Antagonist : Cyclopropyl methanone derivatives, like ciproxifan, have been synthesized as novel reference antagonists for histamine H3 receptors. These are significant in the treatment of CNS disorders and obesity (Stark, 2000).

  • Synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via Intramolecular Rearrangement : An efficient synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, which have potential pharmaceutical applications, has been developed using UV light-induced intramolecular rearrangement (Jing et al., 2018).

  • One-Pot Synthesis for Combinatorial Chemistry : Cyclopropyl phenyl methanones have been efficiently synthesized in one pot and used as scaffolds in combinatorial chemistry for generating structurally diverse compounds (Grover et al., 2004).

  • Anti-Mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-tubercular activities, showing promising results against Mycobacterium tuberculosis (Dwivedi et al., 2005).

  • Photolysis of Acetophenone Derivatives : Research on the photolysis of cyclopropyl(phenyl)methanone and related compounds provides insights into their chemical reactivity and potential applications in photochemistry (Ranaweera et al., 2015).

  • Anti-Inflammatory Activity of Aminobenzophenones : A series of 4-aminobenzophenones, structurally related to (3-aminophenyl)(cyclopropyl)methanone, demonstrated potent anti-inflammatory activity and inhibited the release of proinflammatory cytokines (Ottosen et al., 2003).

  • Inhibition of Tubulin Polymerization and Apoptosis Induction : Derivatives of (3-aminophenyl)(cyclopropyl)methanone have been studied for their ability to inhibit tubulin polymerization, trigger apoptosis in cancer cells, and exhibit anticancer therapeutic potential (Magalhães et al., 2013).

properties

IUPAC Name

(3-aminophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDHHLTYPCZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435229
Record name (3-Aminophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)(cyclopropyl)methanone

CAS RN

162174-75-6
Record name (3-Aminophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminophenyl)(cyclopropyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A Parr hydrogenation tube is charged with palladium on carbon (0.030 g). cyclopropyl-(3-nitrophenyl)methanone of Preparation 45 (0.250 g) and 10 mL of methanol. The tube is shaken at room temperature under 40 psi of hydrogen overnight. The reaction mixture is then filtered through Celite and concentrated to give 0.207 g of the title product which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhou, J Ma, X Lin, XP Huang, K Wu… - Journal of Medicinal …, 2016 - ACS Publications
Here we employed structure-based ligand discovery techniques to explore a recently determined crystal structure of the 5-hydroxytryptamine 2B (5-HT 2B ) receptor. Ten compounds …
Number of citations: 35 pubs.acs.org
J Jun, S Yang, J Lee, H Moon, J Kim, H Jung… - European Journal of …, 2023 - Elsevier
Despite innumerable efforts to develop effective therapeutics, it is difficult to achieve breakthrough treatments for Alzheimer's disease (AD), and the main reason is probably the absence …
Number of citations: 9 www.sciencedirect.com

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